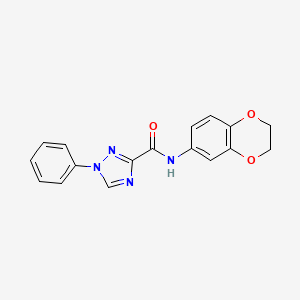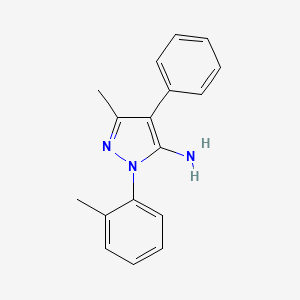![molecular formula C18H27N3O3S B4239773 1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B4239773.png)
1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane
Vue d'ensemble
Description
1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane, also known as PMSA, is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. The inhibition of CA IX by PMSA has been shown to have antitumor effects, making it a promising candidate for cancer therapy.
Mécanisme D'action
1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane works by selectively inhibiting the activity of CA IX, an enzyme that is overexpressed in cancer cells. CA IX plays a crucial role in regulating the pH balance in cancer cells, allowing them to survive and grow in acidic environments. By inhibiting CA IX, 1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane disrupts the pH balance in cancer cells, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane has been shown to have several biochemical and physiological effects, including inhibition of CA IX activity, disruption of the pH balance in cancer cells, and induction of apoptosis (programmed cell death) in cancer cells. 1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane has also been shown to have minimal toxicity and side effects, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane in lab experiments include its high potency and selectivity for CA IX, making it a valuable tool for studying the role of CA IX in cancer biology. However, the limitations of using 1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane in lab experiments include its cost and limited availability, as well as the potential for off-target effects and variability in response among different cell lines.
Orientations Futures
Future research on 1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane should focus on optimizing its synthesis and improving its pharmacokinetic properties, such as its bioavailability and half-life. Further studies should also investigate the use of 1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its antitumor effects. Additionally, the development of new imaging techniques that can detect CA IX expression in tumors could improve the diagnosis and treatment of cancer.
Applications De Recherche Scientifique
1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane has been extensively studied for its potential use in cancer therapy. It has been shown to selectively target cancer cells that overexpress CA IX, leading to inhibition of tumor growth and metastasis. 1-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane has also been studied for its potential use in imaging techniques, such as positron emission tomography (PET), to detect CA IX expression in tumors.
Propriétés
IUPAC Name |
[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-16-6-8-17(9-7-16)18(22)19-12-14-21(15-13-19)25(23,24)20-10-4-2-3-5-11-20/h6-9H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRPHPLBDIRVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepane-1-sulfonyl)-piperazin-1-yl]-p-tolyl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-phenylbutanamide](/img/structure/B4239696.png)
![2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4239706.png)

![2-[(4-ethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4239741.png)

![6-amino-5-bromo-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4239761.png)
![N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4239781.png)

![3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4239790.png)
![N-[4-(aminosulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4239797.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4239803.png)
![N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4239808.png)
![1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4239813.png)
![2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239819.png)